molecular formula C15H20N2O13 B1248164 Kirilowin B

Kirilowin B

Cat. No. B1248164
M. Wt: 436.32 g/mol
InChI Key: IWNWSZVDQOEIBT-WMNSZERYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kirilowin B is a natural product found in Indigofera kirilowii with data available.

Scientific Research Applications

Identification and Characterization

  • Kirilowin B, along with Kirilowin A, was isolated from the roots of Indigofera kirilowii. These compounds are unique glucose esters of 3-nitropropanoic acid with acryloyl moieties, adding to the group of toxic glucose conjugates of 3-nitropropanoic acid found in angiosperms (Su et al., 2005).

Related Compounds and Chemical Constituents

  • In addition to Kirilowin A and B, other related compounds such as Kirilowin C, D, E-H were also identified in Indigofera kirilowii. These compounds are new esters and glucose 3-nitropropanoates, showcasing the diverse chemical constituents of the plant (Su et al., 2008).

Ribosome-Inactivating Proteins

  • Research has also identified ribosome-inactivating proteins like alpha-kirilowin and beta-kirilowin in the seeds of Trichosanthes kirilowii. These proteins are structurally and functionally similar, having roles in protein synthesis inhibition, cell growth suppression, and potential therapeutic applications (Wong et al., 1996).

Anticancer Activities

  • Certain constituents of Trichosanthes kirilowii seeds, like cucurbitacin B and isoaurones, have been found to inhibit critical factors like HIF-1 and NF-kappaB, involved in tumorigenesis. This suggests a potential role in cancer treatment (Dat et al., 2010).

Hypoglycemic Effects

  • The roots of Trichosanthes kirilowii, which contain compounds like cucurbitacins B and D, have shown hypoglycemic effects in diabetic mice, indicating their potential in diabetes treatment (Lo et al., 2017).

Renal Protective Effects

  • Trichosanthes kirilowii lectin, an active component of the plant, has demonstrated renal protective effects by modulating macrophage polarization, thus potentially beneficial in treating diabetic nephropathy (Jiandong et al., 2019).

Antifungal Activity

  • A defensin from Trichosanthes kirilowii, TDEF1, showed antifungal activity against Fusarium oxysporum, highlighting its potential as a natural antifungal agent (Da-hui et al., 2007).

properties

Molecular Formula

C15H20N2O13

Molecular Weight

436.32 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4-(3-nitropropanoyloxy)-5-prop-2-enoyloxyoxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C15H20N2O13/c1-2-9(18)29-14-13(30-11(20)4-6-17(25)26)12(21)8(28-15(14)22)7-27-10(19)3-5-16(23)24/h2,8,12-15,21-22H,1,3-7H2/t8-,12-,13+,14-,15+/m1/s1

InChI Key

IWNWSZVDQOEIBT-WMNSZERYSA-N

Isomeric SMILES

C=CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-]

Canonical SMILES

C=CC(=O)OC1C(C(C(OC1O)COC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-]

synonyms

kirilowin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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